6,11-Dihydro-5H-pyrido[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydro-5H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole alkaloids. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. The structure of this compound consists of a fused tricyclic system that includes a pyridine ring and a carbazole moiety. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further transformed into the desired compound through additional steps.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency. For example, the preparation of related compounds such as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as a key intermediate .
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
6,11-Dihydro-5H-pyrido[2,3-a]carbazole has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and telomerases, which are essential for DNA replication and cell division . Additionally, it can modulate protein phosphorylation and interfere with signal transduction pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as indolo[2,3-a]carbazoles and pyrrolo[3,2-c]carbazoles . These compounds share similar structural features but differ in their biological activities and applications. For example:
Indolo[2,3-a]carbazoles: These compounds have a planar ring system consisting of indole and carbazole elements and exhibit strong antitumor activity.
Pyrrolo[3,2-c]carbazoles: These compounds are known for their antioxidant and photophysical properties, making them valuable in the development of electroluminescent materials.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, which make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
119273-99-3 |
---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-6,9,17H,7-8H2 |
InChI Key |
VKGPXNDBUOYUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=CC=N3)NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.